molecular formula C23H24FN3O3S B2913705 2-(3,4-Dimethoxyphenyl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1219901-72-0

2-(3,4-Dimethoxyphenyl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No. B2913705
CAS RN: 1219901-72-0
M. Wt: 441.52
InChI Key: PLBLNWCFMKIASJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H24FN3O3S and its molecular weight is 441.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Related Compounds

  • Research on similar compounds involves synthesis and detailed characterization, including spectroscopic characterization and thermal stability analysis. For instance, Govindhan et al. (2017) synthesized a compound using a click chemistry approach, characterized it using IR, NMR, and MS studies, and analyzed its thermal stability. Such studies often aim to understand the physicochemical properties and potential applications in biological contexts (Govindhan et al., 2017).

Antileukemic Activity

  • Compounds with certain dimethoxyphenyl and piperidinyl groups have been evaluated for their antileukemic activity. Vinaya et al. (2012) synthesized novel derivatives and tested them against human leukemic cell lines, finding some compounds exhibited good antiproliferative activity. This highlights potential therapeutic applications in treating leukemia (Vinaya et al., 2012).

Potential for Treating Psychoses and Depression

  • Compounds containing dimethoxyphenyl and fluoro- or chlorophenyl groups have been identified as useful for treating various conditions including psychoses, depression, and anxiety. These compounds are often explored as receptor antagonists with potential applications in neuropsychiatric disorder treatments (Habernickel, 2002).

Molecular Docking and Biological Evaluations

  • The synthesis of structurally similar compounds often leads to molecular docking studies to understand interactions with biological targets, such as proteins. These studies are crucial for drug design, helping to predict the binding affinity and activity of compounds against specific biological targets, thereby guiding the development of new therapeutics.

Antimicrobial and Antifungal Activities

  • Research on compounds with thiadiazol, piperidinyl, and dimethoxyphenyl groups includes evaluating their antimicrobial and antifungal activities. For example, compounds have been synthesized and tested against pathogenic bacteria and fungi, indicating potential uses in developing new antimicrobial and antifungal agents (Gurunani et al., 2022).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3S/c1-29-19-10-9-15(12-20(19)30-2)13-21(28)27-11-5-6-16(14-27)22-25-26-23(31-22)17-7-3-4-8-18(17)24/h3-4,7-10,12,16H,5-6,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBLNWCFMKIASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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